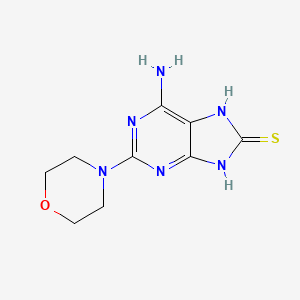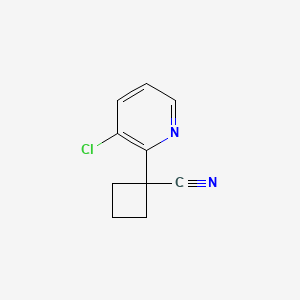
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9ClN2. It is characterized by a cyclobutane ring attached to a pyridine ring, with a chlorine atom at the 3-position of the pyridine and a nitrile group at the 1-position of the cyclobutane.
準備方法
The synthesis of 1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
化学反応の分析
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
科学的研究の応用
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The chlorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymatic activities, leading to its antimicrobial and antifungal properties .
類似化合物との比較
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(6-Chloropyridin-3-yl)cyclobutane-1-carbonitrile: This compound has a similar structure but with the chlorine atom at a different position on the pyridine ring.
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds contain a pyrazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitrile group and a chlorine atom, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 |
InChIキー |
CCYKUAPIJWGHQC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


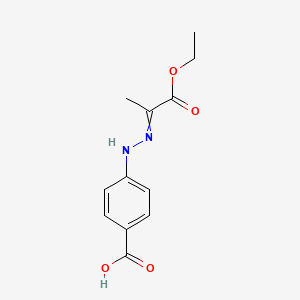

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)
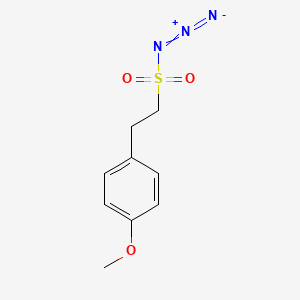
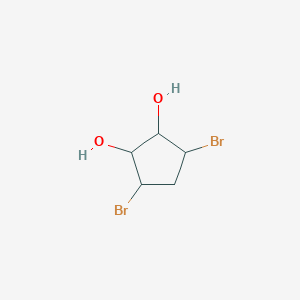

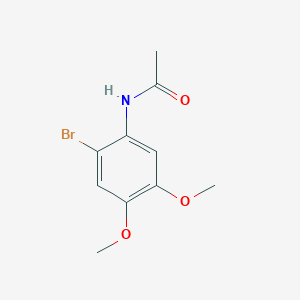
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)
![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)

